molecular formula C21H19N5O2S B2810045 N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941968-50-9

N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No.: B2810045
CAS No.: 941968-50-9
M. Wt: 405.48
InChI Key: NFGYPBWWWDRLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an indole moiety, a phenylurea group, and a thiazole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the indole derivative with the thiazole ring through a urea linkage. This can be achieved using reagents such as carbonyldiimidazole (CDI) or triphosgene under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of alkylated thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with proteins through π-π stacking and hydrogen bonding, while the thiazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxamide: Lacks the indole and phenylurea groups, resulting in different biological activities.

    Indole-3-carboxamide: Lacks the thiazole ring, leading to distinct chemical properties and reactivity.

    Phenylurea derivatives: May have different substituents on the urea group, affecting their interaction with biological targets.

The uniqueness of this compound lies in its combination of the indole, phenylurea, and thiazole moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-19(22-11-10-14-12-23-17-9-5-4-8-16(14)17)18-13-29-21(25-18)26-20(28)24-15-6-2-1-3-7-15/h1-9,12-13,23H,10-11H2,(H,22,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGYPBWWWDRLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.